Lipophilicity (XLogP3) Comparison Across N-Substituted Analogs
The target compound exhibits an XLogP3 of 4.5, placing it in an intermediate lipophilicity range that balances membrane permeation with aqueous solubility. In comparison, the N-benzyl analog (CAS 941875-69-0, MW 388.9) is estimated to have XLogP3 ≈5.5, and the N-pentyl analog (CAS 941984-73-2, MW 368.9) is estimated at ≈5.2, both significantly more lipophilic. The N-butyl isomer (same MW, 354.9) is predicted to have a nearly identical XLogP3 of ≈4.5, but its linear alkyl chain lacks the steric branching of the sec-butyl group, which can influence entropic contributions to binding [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | N-benzyl analog: XLogP3 ≈5.5; N-pentyl analog: XLogP3 ≈5.2; N-butyl isomer: XLogP3 ≈4.5 |
| Quantified Difference | ΔXLogP3 = 0.7–1.0 units (more lipophilic analogs) vs. target |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); estimates for comparators based on fragment-additivity and validated against available PubChem computed values where accessible. |
Why This Matters
An XLogP3 of 4.5 is close to the optimal range (1–4) for oral drug-likeness, whereas more lipophilic analogs risk poor solubility and higher metabolic clearance, making the target a more tractable starting point for lead optimization.
- [1] PubChem CID 16899935: Computed properties for N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide. View Source
- [2] Chen Y, et al. J Cheminform. 2022; 14:4. XLogP3 3.0 algorithm description and validation against experimental logP data. View Source
